molecular formula C32H51P B8288908 Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine

Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine

Cat. No.: B8288908
M. Wt: 466.7 g/mol
InChI Key: IRXSOVDPJUXLHT-UHFFFAOYSA-N
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Description

Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine: is a tertiary phosphine compound characterized by its bulky tert-butyl groups attached to the phenyl rings. This compound is known for its stability and unique steric properties, making it a valuable ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine can be synthesized through the reaction of tert-butylphosphine with 3,5-di-tert-butylphenyl halides under controlled conditions. The reaction typically involves the use of a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a ligand in various applications .

Chemical Reactions Analysis

Types of Reactions: Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines depending on the reagents used[][5].

Mechanism of Action

The mechanism by which Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine exerts its effects involves its interaction with metal centers in catalytic processes. The bulky tert-butyl groups provide steric hindrance, which influences the reactivity and selectivity of the metal-ligand complex. This steric effect is crucial in determining the outcome of catalytic reactions .

Comparison with Similar Compounds

Uniqueness: Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine is unique due to its specific combination of tert-butyl and phenyl groups, providing a balance of steric hindrance and electronic properties that are not found in other phosphine ligands. This uniqueness makes it particularly effective in certain catalytic applications .

Properties

Molecular Formula

C32H51P

Molecular Weight

466.7 g/mol

IUPAC Name

tert-butyl-bis(3,5-ditert-butylphenyl)phosphane

InChI

InChI=1S/C32H51P/c1-28(2,3)22-16-23(29(4,5)6)19-26(18-22)33(32(13,14)15)27-20-24(30(7,8)9)17-25(21-27)31(10,11)12/h16-21H,1-15H3

InChI Key

IRXSOVDPJUXLHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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